molecular formula C10H9ClN2S B2837290 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole CAS No. 946418-97-9

5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B2837290
CAS No.: 946418-97-9
M. Wt: 224.71
InChI Key: LGBRTOPGROGHSE-UHFFFAOYSA-N
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Description

5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole is a research-grade chemical compound belonging to the 1,2,4-thiadiazole class of heterocycles, which are of significant interest in medicinal chemistry and drug discovery. This solid compound is provided for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses. The 1,2,4-thiadiazole scaffold is a fundamental pharmacophore in a number of synthetic products with a broad range of biological activities. Although analytical data for this specific derivative is limited, the core structure is recognized for its relevance in exploring therapies for the central nervous system (CNS), G-protein coupled receptors (GPCRs), inflammation, and the cardiovascular system . For instance, the thiadiazole derivative SCH-202676 has been identified as a promising allosteric modulator of GPCRs, suggesting potential utility for this chemical class in neuropharmacological research . Furthermore, various 1,2,4-thiadiazole derivatives have been synthesized and investigated as novel antitumor agents, with mechanisms that may involve targeting uncontrolled DNA replication or key kinases involved in tumorigenesis . The synthesis of 1,2,4-thiadiazole derivatives commonly involves oxidative formation of the heterocyclic ring or intramolecular ring closure reactions . Researchers value this pharmacophore for its strong aromaticity and in vivo stability. Handle with care, as this product is classified with hazard statements and should be stored appropriately.

Properties

IUPAC Name

5-chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBRTOPGROGHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzyl chloride with thiosemicarbazide, followed by cyclization and chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-chloro position exhibits reactivity toward nucleophilic substitution due to electron withdrawal by the sulfur and nitrogen atoms in the thiadiazole ring.

Reaction Conditions Product Reference
AminationNH₃/EtOH, reflux, 6 h5-Amino-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole
Thiol substitutionKSH/DMF, 80°C, 4 h5-Sulfanyl-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole

Key findings :

  • Substitution occurs preferentially at the 5-position due to resonance stabilization of the leaving group (Cl) by the thiadiazole ring.

  • Electron-withdrawing groups (e.g., Cl) enhance reactivity in SNAr (nucleophilic aromatic substitution) .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, a common strategy for diversifying thiadiazole-based scaffolds.

Example :

  • Reactant : 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole + hydrazine hydrate
    Conditions : KOH/EtOH, 0–5°C, 6 h
    Product : Triazolo[3,4-b] thiadiazole derivative
    Mechanism : Hydrazine attacks the chloro-substituted carbon, followed by intramolecular cyclization (Figure 1).

Table 1 : Cyclization outcomes with varying reagents

Reagent Product Class Yield Application
Phenyl isothiocyanate1,3,4-Thiadiazole-2-thiol derivatives75–85%Anticonvulsant agents
Benzoyl chloride5-Benzoylamino derivatives68%Antimicrobial agents

Sulfonylation and Sulfuration

The chloro group undergoes sulfonylation to introduce sulfonyl functionalities, critical for bioactivity modulation.

Reaction pathway :

  • Chlorine displacement : Treatment with sodium sulfite (Na₂SO₃) in acidic medium yields the sulfonic acid intermediate .

  • Sulfonyl chloride formation : Reaction with Cl₂ gas in 1,2-dichloroethane produces the sulfonyl chloride derivative .

Data :

  • Sulfonyl chloride synthesis :
    Conditions : Cl₂ gas, 1,2-dichloroethane/H₂O, −2°C
    Yield : 42%
    Characterization : ¹H-NMR (CDCl₃) δ 8.08 (d, ArH), 7.67 (d, ArH); IR ν 1595 cm⁻¹ (C=N) .

Condensation with Carbonyl Compounds

The methylene group in the 4-methylbenzyl substituent participates in Knoevenagel condensations.

Example :

  • Reactant : this compound + benzaldehyde
    Conditions : Piperidine/EtOH, reflux, 8 h
    Product : Styryl-substituted thiadiazole (confirmed by ¹³C-NMR δ 121.4 ppm for C=C) .

Applications :

  • Enhanced π-conjugation improves fluorescence properties for sensor applications.

Metal-Catalyzed Cross-Coupling

The chloro group enables Pd-catalyzed couplings, expanding access to aryl/heteroaryl derivatives.

Coupling Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Methoxyphenylboronic acid78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Piperazine65%

Note : Steric hindrance from the 4-methylbenzyl group reduces yields compared to less bulky analogs .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thiadiazole ring undergoes ring-opening reactions:

  • H₂SO₄ (conc.) : Cleavage of the thiadiazole ring to form thiourea derivatives .

  • NaOH/EtOH : Hydrolysis to 4-methylbenzyl thiol and chlorinated byproducts.

Electrochemical Reactions

Preliminary studies indicate redox activity at −1.2 V (vs. Ag/AgCl), attributed to reduction of the thiadiazole ring.

Scientific Research Applications

Anticancer Activity

5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole has demonstrated notable anticancer properties. Studies indicate that derivatives of thiadiazoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A derivative of this compound showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatoma), and HCT116 (colon cancer). The mechanism involves the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are crucial for tumor growth and survival .

Antiviral Activity

Research has also highlighted the antiviral potential of thiadiazole derivatives. The incorporation of sulfonamide groups into the thiadiazole structure has led to compounds exhibiting antiviral activity against tobacco mosaic virus (TMV).

  • Case Study : In a study, certain derivatives displayed up to 50% inhibition of TMV, indicating their potential as antiviral agents in agricultural applications .

Agricultural Applications

The compound's ability to act as a pesticide or herbicide is another significant application area. Thiadiazole derivatives have been explored for their potential to protect crops from viral infections.

  • Research Findings : Compounds similar to this compound have shown effectiveness in inhibiting viral infections in plants, which could lead to the development of new agrochemicals .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerMCF-7, HepG2, HCT116Inhibition of carbonic anhydrase isoforms
AntiviralTobacco Mosaic VirusViral inhibition through structural modifications
CytotoxicityVarious Cancer LinesInduction of apoptosis and cell cycle arrest

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole with its analogs:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) CAS Number Key Structural Differences
Target Compound 4-Methylbenzyl Chlorine 238.73 Not explicitly stated Reference compound
5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole 2-Chlorobenzyl Chlorine 273.17 90418-15-8 Ortho-chlorine on benzyl increases steric hindrance
5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole 4-Fluorobenzyl Chlorine 242.71 946418-98-0 Fluorine’s electronegativity alters electronic distribution
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole 4-Methoxybenzyl Chlorine 254.73 1029718-72-6 Methoxy group enhances solubility
5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole Methylsulfanyl Chlorine 166.65 21735-15-9 Smaller substituent reduces steric bulk

Key Observations :

  • Lipophilicity : The 4-methylbenzyl group in the target compound balances lipophilicity, whereas the 4-methoxybenzyl analog (CAS 1029718-72-6) may exhibit improved aqueous solubility due to the polar methoxy group .
  • Electronic Effects : The 4-fluorobenzyl derivative (CAS 946418-98-0) leverages fluorine’s electronegativity to modulate electron density, which could enhance metabolic stability .

Biological Activity

5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2S2. The compound features a thiadiazole ring, which is known for its biological relevance. Its structure allows for various interactions within biological systems, influencing its activity against different pathogens and cancer cells.

Antimicrobial Activity

Mechanism of Action : The antimicrobial properties of this compound are attributed to its ability to disrupt microbial cell wall synthesis and inhibit protein functions. This action can lead to the inhibition of bacterial growth and replication.

Research Findings :

  • In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The minimum inhibitory concentration (MIC) values reported for various derivatives indicate promising antimicrobial potential, with some derivatives showing MIC values as low as 25 μg/mL against S. aureus .
Microorganism MIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans32.6

Anticancer Activity

Mechanism of Action : The anticancer effects of this compound are believed to involve the induction of apoptosis in cancer cells. This process may be mediated through the inhibition of specific enzymes involved in cell cycle regulation and proliferation.

Case Studies :

  • In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values ranged from 0.28 µg/mL for MCF-7 cells to higher concentrations for other lines .
  • A study highlighted that the introduction of specific substituents on the thiadiazole ring significantly enhanced the anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .
Cell Line IC50 (µg/mL)
MCF-70.28
HepG29.6

Anti-inflammatory Potential

Emerging research indicates that this compound may possess anti-inflammatory properties. Although specific mechanisms are still under investigation, preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress within cells .

Pharmacokinetics and Biochemical Pathways

The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in organic solvents. Its interaction with enzymes involved in oxidative stress pathways indicates potential protective effects against cellular damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiol intermediates (e.g., 4-methylbenzyl mercaptan) may react with chloro-substituted precursors under alkaline conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for thiol-to-chloro precursor), solvent polarity (aqueous ethanol), and temperature (60–80°C) to maximize yield . Purity is enhanced through recrystallization using ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structure of this thiadiazole derivative?

  • Methodological Answer : A combination of spectral and chromatographic methods ensures structural validation:

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, thiadiazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methylene protons at δ 4.2–4.5 ppm, aromatic protons from the 4-methylphenyl group) .
  • TLC/HPLC : Monitors reaction progress and purity using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase columns .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize protocols by:

  • Pre-drying solvents (e.g., ethanol over molecular sieves).
  • Using inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.
  • Documenting exact stoichiometry and reaction times (e.g., 6–8 hours for cyclization) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) models interactions between the compound and target proteins (e.g., bacterial enzymes or cancer-related kinases). Key steps include:

  • Preparing the ligand (compound) and receptor (protein PDB ID) files.
  • Defining binding pockets and scoring interactions (e.g., binding energy ≤ -7.0 kcal/mol suggests strong affinity).
  • Validating predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. What strategies resolve contradictions in spectral or bioactivity data during characterization?

  • Methodological Answer : Cross-validate results using:

  • X-ray crystallography : Resolves ambiguities in NMR/IR assignments by providing 3D structural data .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics if bioactivity conflicts arise (e.g., unexpected IC₅₀ values).
  • Isotopic labeling : Traces reaction pathways to identify byproducts interfering with spectral analysis .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Methodological Answer :

  • Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., dimerization).
  • Design of Experiments (DoE) : Identifies critical variables (e.g., pH, catalyst loading) affecting byproduct formation.
  • High-resolution MS : Detects trace impurities (<0.1%) for process refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioassay results?

  • Methodological Answer :

  • Re-examine docking parameters (e.g., protonation states, solvation effects).
  • Perform molecular dynamics simulations (50–100 ns) to assess binding stability.
  • Test analogs with modified substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to refine structure-activity relationships .

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